Methyl 2-((6-(3-(4-ethoxyphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate

Description

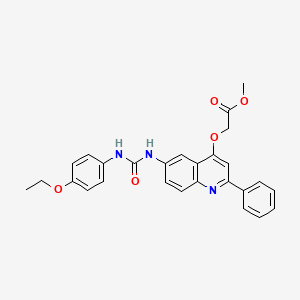

Methyl 2-((6-(3-(4-ethoxyphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate is a quinoline-based small molecule featuring a 4-ethoxyphenyl urea substituent at position 6 of the quinoline core and a methyl ester-linked acetoxy group at position 3. The quinoline scaffold is known for its aromatic heterocyclic structure, which facilitates π-π stacking interactions in biological systems. The methyl ester moiety may influence metabolic stability and bioavailability.

Properties

IUPAC Name |

methyl 2-[6-[(4-ethoxyphenyl)carbamoylamino]-2-phenylquinolin-4-yl]oxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O5/c1-3-34-21-12-9-19(10-13-21)28-27(32)29-20-11-14-23-22(15-20)25(35-17-26(31)33-2)16-24(30-23)18-7-5-4-6-8-18/h4-16H,3,17H2,1-2H3,(H2,28,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLCYSGPBIGFKGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N=C(C=C3OCC(=O)OC)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((6-(3-(4-ethoxyphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

Ureido Group Introduction: The ureido group can be introduced by reacting the quinoline derivative with an isocyanate, such as phenyl isocyanate, under controlled conditions.

Ethoxyphenyl Group Attachment: The ethoxyphenyl group can be attached through a nucleophilic substitution reaction, where the quinoline derivative reacts with an ethoxyphenyl halide.

Methylation: The final step involves the methylation of the carboxylic acid group to form the methyl ester, using reagents such as diazomethane or methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((6-(3-(4-ethoxyphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the quinoline ring or the ureido group.

Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group, where nucleophiles such as amines or thiols can replace the ethoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of methyl 2-((6-(3-(4-ethoxyphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate involves several steps, typically beginning with the formation of the quinoline structure followed by the introduction of the ureido and ethoxyphenyl groups. The compound can be synthesized through multi-step reactions involving key intermediates that are characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Biological Activities

Anticancer Properties

Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer activities. For instance, studies have shown that quinoline derivatives can inhibit tumor growth and induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and colorectal cancer (HCT-116) cells . The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Antimicrobial Activity

Quinoline-based compounds are also noted for their antimicrobial properties. The presence of the ureido group enhances the compound's ability to interact with microbial enzymes or cell membranes, potentially leading to increased efficacy against bacterial strains . This property makes it a candidate for further exploration in developing new antimicrobial agents.

Potential Therapeutic Uses

This compound has potential applications in:

- Cancer Treatment : Due to its anticancer properties, this compound could be further developed into a chemotherapeutic agent targeting specific cancers.

- Infection Control : Its antimicrobial activity suggests that it could be useful in treating infections caused by resistant bacterial strains.

- Drug Development : The compound's unique structure may serve as a scaffold for designing new drugs with enhanced pharmacological profiles.

Case Studies

Several studies have documented the synthesis and evaluation of similar compounds:

- Study on Quinazolinone Derivatives : A study synthesized novel quinazolinone derivatives that showed promising anticancer activity against breast cancer cell lines. These compounds were characterized for their efficacy using MTT assays, demonstrating significant cytotoxic effects .

- Antibacterial Activity Evaluation : Another research effort focused on the antibacterial properties of quinoline derivatives, revealing effective inhibition against various pathogens. The study emphasized structure-activity relationships that could guide future modifications .

Mechanism of Action

The mechanism of action of Methyl 2-((6-(3-(4-ethoxyphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or DNA, depending on its application.

Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Structural Differences

The target compound is structurally distinct from analogs such as Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) and related derivatives (e.g., 10e , 10f ) . Key differences include:

- Core Heterocycle: The target compound employs a quinoline core, whereas analogs like 10d–10f utilize a thiazole ring. Quinoline’s larger, planar structure may enhance binding affinity via extended π-system interactions, whereas thiazole’s smaller, sulfur-containing ring could alter electronic properties and steric accessibility.

- Substituent Positioning: The target’s urea group is attached directly to the quinoline core, while analogs feature a urea-linked phenyl-thiazole-piperazine-ethyl ester architecture.

- Functional Groups : The target’s 4-ethoxyphenyl group contrasts with analogs’ electron-withdrawing substituents (e.g., trifluoromethyl, chloro). These differences influence lipophilicity (LogP) and electronic effects, which are critical for target engagement.

Key Observations:

- Yields: Analogs 10d–10f exhibit high synthetic yields (89.1–93.4%), suggesting efficient coupling and purification protocols.

- Molecular Weight : The target’s estimated molecular weight (~453 g/mol) is lower than analogs (513–547 g/mol), primarily due to the absence of a piperazine-thiazole moiety. Lower molecular weight may improve pharmacokinetic properties, such as membrane permeability.

- Substituent Effects : The 4-ethoxyphenyl group in the target provides moderate lipophilicity compared to analogs’ highly lipophilic trifluoromethyl or chloro groups. This could balance solubility and target affinity in vivo.

Functional Implications

- Electron-Donating vs.

- Ester Groups : The methyl ester in the target may confer faster metabolic hydrolysis compared to ethyl esters in analogs, impacting half-life and prodrug activation.

Biological Activity

Methyl 2-((6-(3-(4-ethoxyphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate, a compound with the CAS number 1116026-07-3, belongs to a class of quinoline derivatives known for their diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C28H27N3O5, with a molecular weight of 485.5 g/mol. The structure features a quinoline ring system, which is often associated with various pharmacological activities, including anticancer and antimicrobial properties.

| Property | Value |

|---|---|

| Molecular Formula | C28H27N3O5 |

| Molecular Weight | 485.5 g/mol |

| CAS Number | 1116026-07-3 |

Anticancer Activity

Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines through multiple mechanisms:

- Inhibition of Cell Proliferation : Studies demonstrate that these compounds can inhibit the proliferation of cancer cells by interfering with cell cycle progression.

- Induction of Apoptosis : Quinoline derivatives have been reported to activate apoptotic pathways, leading to programmed cell death in malignant cells.

- Targeting Specific Pathways : These compounds may modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. Research has shown that this compound exhibits activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Other Biological Activities

In addition to anticancer and antimicrobial activities, this compound may possess other pharmacological effects, including:

- Anti-inflammatory Effects : Some studies suggest that quinoline derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines.

- Neuroprotective Effects : Preliminary research indicates potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of a related quinoline derivative on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability after treatment with the compound, with IC50 values indicating potent activity.

Study 2: Antimicrobial Activity Assessment

Another research article assessed the antimicrobial activity of various quinoline derivatives against Staphylococcus aureus and Escherichia coli. This compound demonstrated notable inhibition zones, confirming its potential as an antimicrobial agent.

Study 3: Mechanistic Insights

A mechanistic study explored how this compound induces apoptosis in cancer cells through the activation of caspase pathways. The findings revealed that treatment led to increased levels of cleaved caspases, confirming the apoptotic mechanism.

Q & A

Basic Research Questions

What synthetic routes are commonly employed to prepare Methyl 2-((6-(3-(4-ethoxyphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate?

The synthesis typically involves multi-step reactions, including:

- Quinoline Core Formation : Cyclocondensation of substituted anilines with ketones or aldehydes under acidic conditions .

- Ureido Group Introduction : Reaction of 6-aminoquinoline intermediates with 4-ethoxyphenyl isocyanate in anhydrous solvents (e.g., DMF) at 60–80°C .

- Esterification : Coupling of the phenolic oxygen with methyl bromoacetate using a base (e.g., K₂CO₃) in acetone .

Key Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .

What analytical techniques are critical for characterizing this compound?

- HPLC-MS : To confirm molecular weight (MW: ~515.5 g/mol) and detect impurities (e.g., unreacted intermediates) .

- NMR Spectroscopy :

- X-ray Crystallography : Resolves stereochemistry and confirms substituent positioning (e.g., torsion angles between quinoline and phenyl groups) .

How is the compound’s stability assessed under experimental conditions?

- Thermal Stability : TGA/DSC analysis (decomposition onset ~220°C) .

- Solution Stability : Monitor degradation in DMSO/PBS via HPLC over 48 hours; <5% degradation at 4°C .

- Light Sensitivity : Store in amber vials; UV-Vis spectroscopy shows no λmax shifts after 72 hours under lab lighting .

Advanced Research Questions

How can structural modifications enhance bioactivity while maintaining solubility?

- Substituent Optimization :

- SAR Studies : Compare IC₅₀ values in enzyme assays (e.g., FABP4 inhibition) to identify critical pharmacophores .

What strategies resolve contradictions in biological assay data across studies?

- Assay Variability : Normalize data using internal controls (e.g., staurosporine for cytotoxicity) .

- Meta-Analysis : Compare IC₅₀ ranges (e.g., 0.5–2.0 µM for FABP4 inhibition) and adjust for differences in cell lines (HEK293 vs. HepG2) or incubation times .

- Molecular Dynamics Simulations : Identify binding pose inconsistencies in the urea-quinoline pocket of target proteins .

How is the compound’s metabolic fate evaluated in preclinical models?

- In Vitro Metabolism : Incubate with liver microsomes (human/rat); major metabolites include hydrolysis of the methyl ester (detected via LC-MS/MS) .

- CYP450 Inhibition Screening : Assess interaction with CYP3A4/2D6 using fluorescent substrates; IC₅₀ >10 µM indicates low risk .

- Pharmacokinetics : IV/oral administration in rodents; bioavailability <20% due to first-pass metabolism .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.